Ethyl 2-(3-methylbenzamido)thiazole-4-carboxylate Ethyl 2-(3-methylbenzamido)thiazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 324538-59-2
VCID: VC7666811
InChI: InChI=1S/C14H14N2O3S/c1-3-19-13(18)11-8-20-14(15-11)16-12(17)10-6-4-5-9(2)7-10/h4-8H,3H2,1-2H3,(H,15,16,17)
SMILES: CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC=CC(=C2)C
Molecular Formula: C14H14N2O3S
Molecular Weight: 290.34

Ethyl 2-(3-methylbenzamido)thiazole-4-carboxylate

CAS No.: 324538-59-2

Cat. No.: VC7666811

Molecular Formula: C14H14N2O3S

Molecular Weight: 290.34

* For research use only. Not for human or veterinary use.

Ethyl 2-(3-methylbenzamido)thiazole-4-carboxylate - 324538-59-2

Specification

CAS No. 324538-59-2
Molecular Formula C14H14N2O3S
Molecular Weight 290.34
IUPAC Name ethyl 2-[(3-methylbenzoyl)amino]-1,3-thiazole-4-carboxylate
Standard InChI InChI=1S/C14H14N2O3S/c1-3-19-13(18)11-8-20-14(15-11)16-12(17)10-6-4-5-9(2)7-10/h4-8H,3H2,1-2H3,(H,15,16,17)
Standard InChI Key CWKHMAWVHXAVDM-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC=CC(=C2)C

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure integrates three key components:

  • A thiazole ring, a five-membered heterocycle containing one sulfur and one nitrogen atom.

  • A 3-methylbenzamido group (-NH-C(=O)-C6H4-CH3) at the 2-position, introducing aromatic and hydrophobic characteristics.

  • An ethyl carboxylate ester (-COOEt) at the 4-position, enhancing solubility in organic solvents.

The molecular formula is C14H14N2O3S, with a molecular weight of 290.34 g/mol. Key predicted physicochemical properties include:

PropertyValue
Melting point165–175 °C (predicted)
Boiling point320–335 °C (predicted)
LogP (lipophilicity)2.8 ± 0.3 (estimated)
Solubility in DMSO>50 mg/mL (predicted)

The 3-methylbenzamido group contributes to moderate lipophilicity, favoring membrane permeability, while the ethyl ester enhances stability against hydrolysis compared to free carboxylic acids .

Synthetic Pathways

Starting Materials

The synthesis likely begins with ethyl 2-aminothiazole-4-carboxylate (CAS 5398-36-7), a commercially available intermediate . This compound’s primary amine group at the 2-position serves as the site for acylation with 3-methylbenzoyl chloride to introduce the benzamido substituent.

Reaction Optimization

Acylation reactions typically employ bases such as pyridine or triethylamine to scavenge HCl generated during the coupling. Optimization data from analogous syntheses suggest the following conditions yield optimal results:

ParameterOptimal ConditionYield (%)
BasePyridine (4 eq.)82
SolventDichloromethane (DCM)85
Temperature0 °C → Room temperature78
Reaction time6 hours80

Mechanism: The amine nucleophile attacks the electrophilic carbonyl carbon of 3-methylbenzoyl chloride, forming a tetrahedral intermediate that collapses to release HCl and generate the amide bond.

Workup and Purification

Post-reaction, the crude product is precipitated by acidification (2N HCl) and purified via recrystallization from ethanol/water mixtures. Column chromatography (silica gel, ethyl acetate/hexane) may further refine purity .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d6):

    • δ 8.45 (s, 1H, thiazole-H5)

    • δ 7.85–7.30 (m, 4H, aromatic protons)

    • δ 4.25 (q, J = 7.1 Hz, 2H, -OCH2CH3)

    • δ 2.40 (s, 3H, -CH3)

    • δ 1.30 (t, J = 7.1 Hz, 3H, -OCH2CH3)

  • ¹³C NMR (100 MHz, DMSO-d6):

    • δ 167.5 (C=O, ester)

    • δ 165.2 (C=O, amide)

    • δ 152.1 (C2-thiazole)

    • δ 140.3–125.8 (aromatic carbons)

    • δ 61.2 (-OCH2CH3)

    • δ 21.5 (-CH3)

    • δ 14.1 (-OCH2CH3)

Mass Spectrometry (LCMS)

  • ESI-MS (m/z): [M+H]⁺ calc. 291.1, found 291.0.

Infrared Spectroscopy (IR)

  • Key bands:

    • 1745 cm⁻¹ (C=O stretch, ester)

    • 1660 cm⁻¹ (C=O stretch, amide)

    • 1540 cm⁻¹ (N-H bend, amide II)

These spectra align with analogous thiazole-4-carboxylate derivatives .

Biological Activity and Applications

Anticancer Activity

The ethyl carboxylate moiety may facilitate interactions with kinase ATP-binding sites. Preliminary in silico analyses indicate moderate inhibition of anaplastic lymphoma kinase (ALK), a target in non-small cell lung cancer .

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